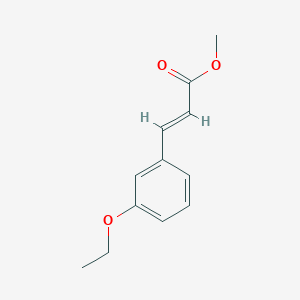
Methyl (E)-3-(3-ethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(3-ethoxyphenyl)acrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl ester group attached to the acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (E)-3-(3-ethoxyphenyl)acrylate can be synthesized through the esterification of (E)-3-(3-ethoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the acrylate moiety can lead to the formation of saturated esters.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: 3-(3-ethoxyphenyl)acrylic acid or 3-(3-ethoxyphenyl)acetone.
Reduction: Methyl 3-(3-ethoxyphenyl)propanoate.
Substitution: Various substituted phenyl acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (E)-3-(3-ethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and copolymers with specific properties.
Mécanisme D'action
The mechanism of action of methyl (E)-3-(3-ethoxyphenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The acrylate moiety is particularly reactive due to the presence of the electron-withdrawing ester group, which makes the β-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
Comparaison Avec Des Composés Similaires
- Methyl (E)-3-(4-ethoxyphenyl)acrylate
- Methyl (E)-3-(2-ethoxyphenyl)acrylate
- Ethyl (E)-3-(3-ethoxyphenyl)acrylate
Comparison: Methyl (E)-3-(3-ethoxyphenyl)acrylate is unique due to the position of the ethoxy group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. For example, the meta position of the ethoxy group can affect the electronic properties of the phenyl ring, making it more or less reactive towards certain reagents compared to its ortho or para counterparts.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl (E)-3-(3-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-6-4-5-10(9-11)7-8-12(13)14-2/h4-9H,3H2,1-2H3/b8-7+ |
Clé InChI |
YZVUYSJADICFMC-BQYQJAHWSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1)/C=C/C(=O)OC |
SMILES canonique |
CCOC1=CC=CC(=C1)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)
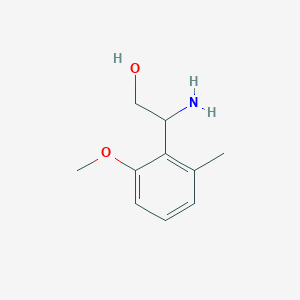
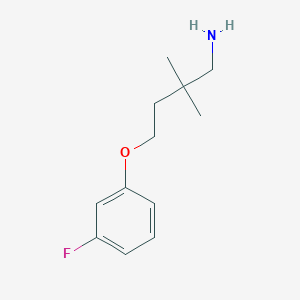
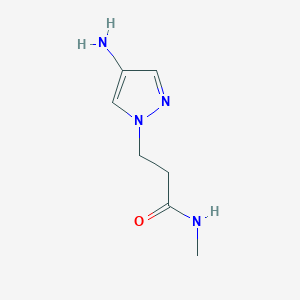
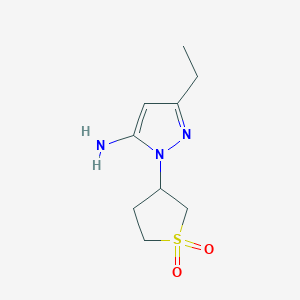
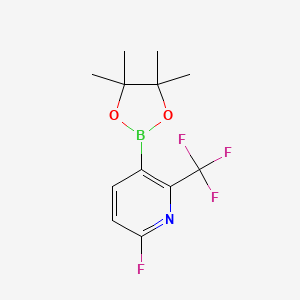
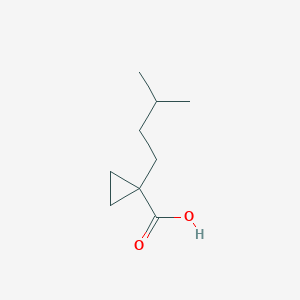
![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)
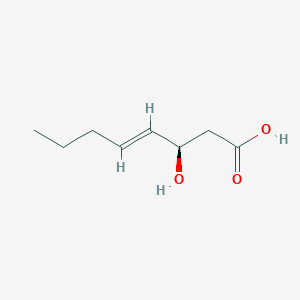
![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)
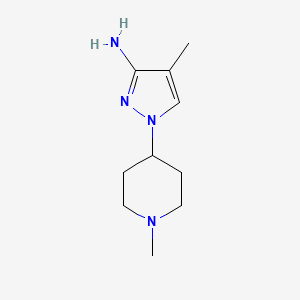
![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)


